N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide
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Overview
Description
N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an ethylsulfanylacetamide group.
Scientific Research Applications
N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide has several scientific research applications:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its imidazo[1,2-a]pyridine core is known to interact with various biological targets .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Compounds with similar structures have shown promise in treating diseases such as cancer and infections .
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Industry: : It can be used in the development of new materials with specific properties, such as pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide typically involves multiple steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the condensation of 2-aminopyridine with an appropriate α-halo ketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
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Introduction of the Phenyl Group: : The phenyl group with methyl substitutions can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl group with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst and a base .
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Attachment of the Ethylsulfanylacetamide Group: : The final step involves the nucleophilic substitution of an ethylsulfanylacetamide group onto the imidazo[1,2-a]pyridine core. This can be achieved using ethylsulfanylacetyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the imidazo[1,2-a]pyridine core or the phenyl ring. Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce double bonds or nitro groups if present.
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Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: N-bromosuccinimide (NBS), triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazo[1,2-a]pyridine derivatives
Substitution: Halogenated derivatives
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects. The phenyl and ethylsulfanylacetamide groups can enhance binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
Zolpidem: A sedative-hypnotic drug with an imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug with a similar structure.
Uniqueness
N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide is unique due to the specific substitutions on the imidazo[1,2-a]pyridine core. The presence of the 3,5-dimethylphenyl group and the ethylsulfanylacetamide moiety provides distinct chemical and biological properties, potentially leading to unique therapeutic applications .
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-4-24-12-17(23)21-19-18(15-10-13(2)9-14(3)11-15)20-16-7-5-6-8-22(16)19/h5-11H,4,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPISJFQEYLWPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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